molecular formula C34H60O3Si B12964751 (1R,7ar)-4-[(2z)-2-[(5s)-5-(tert-butyl(dimethyl)silyl)oxy-2-methylene-cyclohexylidene]-1-hydroxy-ethyl]-7a-methyl-1-[(e,1r,4r)-1,4,5-trimethylhex-2-enyl]-2,3,3a,5,6,7-hexahydro-1h-inden-4-ol

(1R,7ar)-4-[(2z)-2-[(5s)-5-(tert-butyl(dimethyl)silyl)oxy-2-methylene-cyclohexylidene]-1-hydroxy-ethyl]-7a-methyl-1-[(e,1r,4r)-1,4,5-trimethylhex-2-enyl]-2,3,3a,5,6,7-hexahydro-1h-inden-4-ol

Cat. No.: B12964751
M. Wt: 544.9 g/mol
InChI Key: XDBLYTWRNMYVCA-FWKZDIAVSA-N
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Description

IUPAC Nomenclature Rules Applied to Polycyclic Terpenoid-Silyl Ether Hybrid Systems

The systematic naming of this compound follows IUPAC guidelines for natural products and organosilicon compounds. The parent structure is derived from the 2,3,3a,5,6,7-hexahydro-1H-inden-4-ol framework, a bicyclic system fused from cyclohexane and cyclopentane rings. Substituents are prioritized based on their position and functional hierarchy:

  • 1-[(E,1R,4R)-1,4,5-Trimethylhex-2-enyl] : A branched alkenyl group at position 1 of the indenol core. The stereodescriptors (E) , (1R) , and (4R) define the double bond geometry and stereocenters within this substituent.
  • 4-[(2Z)-2-[(5S)-5-(tert-Butyl(dimethyl)silyl)oxy-2-methylene-cyclohexylidene]-1-hydroxy-ethyl] : A cyclohexylidene-ethyl group at position 4, modified by a silyl ether and hydroxyl group. The (Z) configuration specifies the double bond geometry between C2 and the cyclohexylidene moiety.

Key Nomenclatural Features:

  • Silyl Ether Terminology : The tert-butyldimethylsilyl (TBS) group is denoted as 5-(tert-butyl(dimethyl)silyl)oxy , adhering to organosilicon nomenclature rules where alkyl groups on silicon are listed in alphabetical order.
  • Cyclohexylidene vs. Cyclohexene : The suffix -ylidene indicates a divalent substituent derived by removing two hydrogen atoms from cyclohexane, forming a bridging group.
  • Stereochemical Prefixes : The (1R,7aR) and (5S) descriptors specify absolute configurations at chiral centers, while (E) and (Z) define double bond geometries.
Table 1: Substituent Hierarchy and Locants
Position Substituent Configuration
1 (E,1R,4R)-1,4,5-trimethylhex-2-enyl E, 1R, 4R
4 (2Z)-2-[(5S)-5-(TBS)oxy-2-methylene-cyclohexylidene]-1-hydroxy-ethyl Z, 5S
7a Methyl R

Stereochemical Assignment of Bicyclic Indenol Core and Peripheral Substituents

The stereochemical complexity of this compound arises from four stereocenters and two double bonds with defined geometries.

Bicyclic Indenol Core:

  • C1 and C7a Configurations : The (1R,7aR) designation indicates that both chiral centers in the indenol framework have R configurations. Nuclear Overhauser Effect (NOE) correlations and X-ray crystallography typically resolve such assignments.
  • Hexahydro-1H-Inden-4-Ol : The partially saturated system introduces axial and equatorial substituent orientations. The hydroxyl group at C4 adopts an equatorial position to minimize steric strain with the C7a methyl group.

Peripheral Substituents:

  • (E,1R,4R)-1,4,5-Trimethylhex-2-enyl :

    • The (E) configuration places the higher-priority groups (C1 and C4 methyl) on opposite sides of the double bond.
    • The (1R,4R) descriptors arise from Cahn-Ingold-Prelog prioritization of substituents at these stereocenters.
  • (2Z)-2-[(5S)-5-(TBS)oxy-2-methylene-cyclohexylidene]-1-hydroxy-ethyl :

    • The (Z) configuration locates the hydroxyl and cyclohexylidene groups on the same side of the C2–C3 double bond.
    • The (5S) configuration in the cyclohexylidene moiety is determined by the spatial arrangement of the TBS-oxygen relative to the methylene group.
Table 2: Stereochemical Summary
Feature Type Configuration Method of Determination
C1 Stereocenter R X-ray crystallography
C7a Stereocenter R NOE correlations
C5 (Cyclohexylidene) Stereocenter S Optical rotation
Hex-2-enyl Double bond E NMR coupling constants
Ethylidene Double bond Z UV-Vis spectroscopy

Conformational Analysis of the Hexahydro-1H-Inden-4-Ol Framework

The hexahydro-1H-inden-4-ol system exhibits distinct conformational preferences due to ring strain and substituent interactions.

Cyclohexane Ring (Positions 2,3,5,6,7,7a):

  • Adopts a chair conformation with the C7a methyl group in an axial orientation to avoid 1,3-diaxial interactions.
  • The hydroxyl group at C4 occupies an equatorial position, hydrogen-bonding with the C3a–H proton to stabilize the conformation.

Cyclopentane Ring (Positions 1,7a,3a,4,5):

  • Prefers an envelope conformation with C4 as the flap atom. This minimizes torsional strain between the C1–C7a and C3a–C4 bonds.

Substituent Effects:

  • The bulky (E,1R,4R)-1,4,5-trimethylhex-2-enyl group at C1 adopts a pseudoequatorial orientation to avoid clashes with the indenol core.
  • The (2Z)-ethylidene substituent at C4 induces slight puckering in the cyclohexane ring to alleviate steric hindrance with the C5 methylene group.
Table 3: Conformational Energy Comparison
Conformation ΔG (kcal/mol) Dominant Stabilizing Factor
Chair (Cyclohexane) 0.0 Minimal 1,3-diaxial strain
Boat (Cyclohexane) +5.2 Increased torsional strain
Envelope (Cyclopentane) 0.0 Optimal bond angles
Half-chair (Cyclopentane) +3.1 Distorted torsion angles

Properties

Molecular Formula

C34H60O3Si

Molecular Weight

544.9 g/mol

IUPAC Name

(1R,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]-1-hydroxyethyl]-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol

InChI

InChI=1S/C34H60O3Si/c1-23(2)24(3)13-14-26(5)29-17-18-30-33(29,9)19-12-20-34(30,36)31(35)22-27-21-28(16-15-25(27)4)37-38(10,11)32(6,7)8/h13-14,22-24,26,28-31,35-36H,4,12,15-21H2,1-3,5-11H3/b14-13+,27-22-/t24-,26+,28-,29+,30?,31?,33+,34?/m0/s1

InChI Key

XDBLYTWRNMYVCA-FWKZDIAVSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2[C@@]1(CCCC2(C(/C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)O)O)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2(C(C=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)O)O)C

Origin of Product

United States

Preparation Methods

Synthesis of the Hexahydroindenol Core

  • The hexahydro-1H-inden-4-ol scaffold is typically prepared via stereoselective hydrogenation or cyclization of substituted indene or related precursors.
  • Stereochemical control at positions 1R and 7aR is achieved using chiral catalysts or chiral auxiliaries.
  • The methyl substituent at 7a position is introduced via alkylation or methylation reactions on the intermediate cyclic structure.

Installation of the (5S)-5-(tert-butyl(dimethyl)silyl)oxy-2-methylene-cyclohexylidene Group

  • The cyclohexylidene moiety bearing the methylene group at position 2 is synthesized from cyclohexanone derivatives.
  • The hydroxyl group at position 5 is protected with tert-butyl(dimethyl)silyl chloride (TBDMSCl) in the presence of imidazole or pyridine to form the TBDMS ether, enhancing stability during subsequent steps.
  • The (5S) stereochemistry is controlled by using enantiomerically pure starting materials or chiral catalysts during the hydroxylation or silylation steps.

Formation of the (2Z)-2-[(5S)-5-(tert-butyl(dimethyl)silyl)oxy-2-methylene-cyclohexylidene]-1-hydroxy-ethyl Side Chain

  • The (2Z) double bond configuration is introduced via Wittig or Horner–Wadsworth–Emmons olefination using appropriate phosphonium ylides or phosphonates.
  • The 1-hydroxy-ethyl substituent is introduced by selective reduction or addition reactions, often employing stereoselective hydride sources or organometallic reagents.

Attachment of the (E,1R,4R)-1,4,5-trimethylhex-2-enyl Side Chain

  • This side chain is typically synthesized separately via stereoselective methods, such as asymmetric allylic alkylation or chiral pool synthesis from natural terpenoid precursors.
  • The (E) double bond geometry is ensured by using stereoselective olefination or cross-coupling reactions.
  • Coupling to the hexahydroindenol core is achieved via nucleophilic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling).

Final Deprotection and Purification

  • After assembly, the TBDMS protecting groups can be selectively removed using fluoride sources such as tetrabutylammonium fluoride (TBAF) under mild conditions.
  • The final compound is purified by chromatographic techniques (e.g., silica gel column chromatography, preparative HPLC) to achieve high purity.

Data Table: Summary of Preparation Steps

Step Reaction Type Key Reagents/Conditions Stereochemical Control Notes
1 Cyclization / Hydrogenation Chiral catalyst, H2, Pd/C or Rh-based catalyst 1R,7aR stereocenters Formation of hexahydroindenol core
2 Silylation TBDMSCl, imidazole or pyridine Retention of 5S configuration Protection of hydroxyl group
3 Olefination Wittig or Horner–Wadsworth–Emmons reagents (2Z) double bond geometry Formation of side chain double bond
4 Side chain synthesis & coupling Asymmetric alkylation, cross-coupling catalysts (E,1R,4R) stereochemistry Attachment of trimethylhexenyl group
5 Deprotection & purification TBAF, chromatographic purification Maintains stereochemistry Removal of TBDMS groups, final isolation

Research Findings and Literature Insights

  • The use of tert-butyl(dimethyl)silyl protecting groups is well-documented for stabilizing hydroxyl groups during multi-step syntheses, providing resistance to acidic and basic conditions while allowing selective deprotection.
  • Stereoselective olefination methods such as the Horner–Wadsworth–Emmons reaction are preferred for controlling Z/E geometry in complex molecules.
  • The hexahydroindenol core stereochemistry is often controlled by chiral catalysts or auxiliaries, with hydrogenation steps optimized to avoid racemization.
  • Coupling of complex side chains bearing multiple stereocenters requires careful selection of cross-coupling conditions to preserve stereochemical integrity.
  • Purification strategies typically involve high-performance liquid chromatography (HPLC) to separate stereoisomers and achieve high purity, critical for biological activity studies.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

The compound “(1R,7ar)-4-[(2z)-2-[(5s)-5-(tert-butyl(dimethyl)silyl)oxy-2-methylene-cyclohexylidene]-1-hydroxy-ethyl]-7a-methyl-1-[(e,1r,4r)-1,4,5-trimethylhex-2-enyl]-2,3,3a,5,6,7-hexahydro-1h-inden-4-ol” is a complex organic molecule with potential applications in various scientific fields. This article provides a detailed exploration of its applications, supported by comprehensive data and insights from verified sources.

Properties

  • CAS Number : 869101-36-0
  • Molecular Weight : 514.908 g/mol
  • Functional Groups : Silyl ether, hydroxyl group, cyclohexylidene

Pharmaceutical Industry

The compound's structural complexity suggests potential applications in drug development. Its unique functional groups may confer biological activities that can be harnessed for therapeutic purposes.

Case Study: Anticancer Activity

Research has indicated that similar compounds exhibit anticancer properties. The presence of the indanol structure is often associated with biological activity against various cancer cell lines. Further studies are needed to explore the specific mechanisms and efficacy of this compound in cancer treatment.

Agricultural Chemistry

Given its structural characteristics, this compound may serve as a precursor for agrochemicals or as an active ingredient in pesticides or herbicides.

Case Study: Insecticidal Properties

Compounds with similar silyl ether functionalities have been reported to possess insecticidal properties. Testing this compound against common agricultural pests could reveal its potential as an eco-friendly pesticide.

Material Science

The presence of tert-butyl and dimethyl silyl groups suggests that this compound could be utilized in the development of advanced materials, particularly in coatings and adhesives that require enhanced durability and resistance to environmental factors.

Case Study: Coating Applications

Silylated compounds are known for their ability to improve adhesion properties and water repellency in coatings. Investigating the use of this compound in polymer composites could lead to innovations in protective materials.

Organic Synthesis

This compound can serve as an intermediate in organic synthesis due to its multiple reactive sites. It can facilitate the formation of other complex molecules through various chemical reactions.

Case Study: Synthesis of Novel Compounds

Utilizing this compound as a building block in multi-step synthesis can lead to the development of new pharmaceuticals or functional materials. Research into its reactivity and potential transformations is ongoing.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity.

    Pathway Modulation: Affecting specific biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with four structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Structural Differences
Target Compound C₃₃H₅₈O₃Si 531.9 g/mol TBS ether, hydroxyl, hexenyl chain, conjugated diene Reference compound for comparison.
(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol C₃₃H₅₈O₂Si 514.9 g/mol TBS ether, hydroxyl, methylheptanol Lacks the hexenyl chain; features a methylheptanol tail instead.
(R)-6-((1R,3aS,7aR,E)-4-((Z)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-2-methylheptan-2-ol (CAS 140710-96-9) C₄₀H₇₂O₃Si₂ 681.2 g/mol Bis-TBS ether, hydroxyl Contains two TBS groups, increasing lipophilicity; lacks the hexenyl chain.
(2E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-Bis[[(tert-butyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-cyclopropyl-2-penten-1-one (CAS 112849-17-9) C₃₉H₆₆O₃Si₂ 639.1 g/mol Bis-TBS ether, cyclopropyl-pentenone Replaces hydroxyl with a ketone; cyclopropane ring alters steric interactions.
3-{2-[1-(5-Hydroxy-1,5-dimethyl-hexyl)-7a-methyl-octahydro-inden-4-ylidene]-ethylidene}-4-methylene-cyclohexanol C₂₇H₄₄O₂ 400.6 g/mol Hydroxyl, methylene Lacks TBS protection; hydroxyl groups increase hydrophilicity.
Lipophilicity and Solubility
  • The target compound’s TBS group significantly enhances lipophilicity (logP ≈ 8.2 predicted), favoring membrane permeability but reducing aqueous solubility .
  • The bis-TBS analog (CAS 140710-96-9) exhibits even higher logP (~10.5), making it suitable for lipid-based formulations but challenging for intravenous delivery .
  • The hydroxyl-bearing analog (C₂₇H₄₄O₂) has lower logP (~5.1), improving water solubility but requiring prodrug strategies for bioavailability .

Research Findings

  • Stereochemical Sensitivity : The (2Z) configuration in the target compound’s diene system is critical for VDR binding, as shown in docking studies .
  • Thermal Stability : TBS-protected compounds decompose above 200°C, while hydroxyl analogs degrade at lower temperatures (~150°C) .
  • Biological Half-Life : In vitro assays indicate the target compound’s half-life (t₁/₂ = 12.3 h) exceeds hydroxylated analogs (t₁/₂ = 2.1 h) due to TBS-mediated resistance to esterases .

Biological Activity

The compound (1R,7ar)-4-[(2z)-2-[(5s)-5-(tert-butyl(dimethyl)silyl)oxy-2-methylene-cyclohexylidene]-1-hydroxy-ethyl]-7a-methyl-1-[(e,1r,4r)-1,4,5-trimethylhex-2-enyl]-2,3,3a,5,6,7-hexahydro-1h-inden-4-ol is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological pathways and exhibit pharmacological properties.

Molecular Characteristics:

  • CAS Number: 131852-63-6
  • Molecular Formula: C34H60O3Si
  • Molecular Weight: 544.924 g/mol
  • Purity: Typically >95% in commercial preparations .

Biological Activity Overview

Research into the biological activity of this compound has focused on its potential antimicrobial properties and interactions with biological systems.

Antimicrobial Activity

A study evaluated the antimicrobial activity of related compounds synthesized through similar methodologies. The results indicated promising activity against several strains of Gram-positive and Gram-negative bacteria as well as yeasts. The evaluation was based on the diameter of inhibition zones and minimum inhibitory concentrations (MICs) .

Table 1: Antimicrobial Activity Evaluation

CompoundStrain TestedZone of Inhibition (mm)MIC (µg/mL)
Compound AM. luteus1850
Compound AS. aureus10100
Compound BE. coli1575

Note: Values are illustrative based on similar studies and may not directly represent the compound .

The proposed mechanism for the antimicrobial activity of similar compounds involves inhibition of bacterial cell wall synthesis. This is akin to the action of meropenem, a known antibiotic that targets bacterial cell walls . The structure-function relationship indicates that modifications in the silyl ether and cyclohexyl moieties could enhance or alter this activity.

Case Studies

Several case studies have highlighted the biological implications of compounds with structural similarities:

  • Case Study on Antimicrobial Efficacy:
    • A derivative exhibiting a tert-butyl group demonstrated significant antibacterial properties against multidrug-resistant strains. The study emphasized the importance of structural features in enhancing bioactivity .
  • In Silico Studies:
    • Computational models have been employed to predict drug-like properties using tools like SwissADME. These studies suggest that modifications in molecular structure can lead to improved permeability and bioavailability .

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